2070009-26-4
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Overview
Description
The compound with the Chemical Abstracts Service number 2070009-26-4 is known as pGlu-Pro-Arg-MNA monoacetate. This compound is a thrombin substrate modeled after a thrombin cleavage site in human fibrinogen. It is primarily used for sensitive assays of antithrombin III activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pGlu-Pro-Arg-MNA monoacetate involves the sequential coupling of amino acids and the incorporation of a chromogenic substrate. The process typically starts with the protection of functional groups, followed by the formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide. The final step involves the deprotection of the functional groups to yield the desired compound .
Industrial Production Methods: Industrial production of pGlu-Pro-Arg-MNA monoacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography and lyophilized to obtain a stable powder form .
Types of Reactions:
Oxidation: pGlu-Pro-Arg-MNA monoacetate can undergo oxidation reactions, particularly at the methoxy and nitro groups on the aromatic ring.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the peptide bonds
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted peptide derivatives
Scientific Research Applications
pGlu-Pro-Arg-MNA monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to study enzyme kinetics and inhibition.
Biology: Employed in the study of thrombin activity and its regulation by antithrombin III.
Medicine: Utilized in diagnostic assays to measure antithrombin III activity in blood samples.
Industry: Applied in the development of diagnostic kits and research reagents
Mechanism of Action
The mechanism of action of pGlu-Pro-Arg-MNA monoacetate involves its cleavage by thrombin at the arginine residue. This cleavage releases the chromogenic substrate, which can be detected spectrophotometrically. The rate of cleavage is proportional to the thrombin activity, allowing for sensitive assays of antithrombin III activity. The molecular targets include thrombin and antithrombin III, and the pathway involves the regulation of blood coagulation .
Comparison with Similar Compounds
pGlu-Pro-Arg-MNA: A similar compound without the monoacetate group.
pGlu-Pro-Arg-pNA: Another thrombin substrate with a different chromogenic group.
Comparison:
Uniqueness: pGlu-Pro-Arg-MNA monoacetate is unique due to its specific chromogenic group, which provides higher sensitivity in assays compared to other similar compounds.
Properties
CAS No. |
2070009-26-4 |
---|---|
Molecular Formula |
C₂₅H₃₆N₈O₉ |
Molecular Weight |
592.60 |
sequence |
One Letter Code: pGlu-PR-MNA |
Origin of Product |
United States |
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